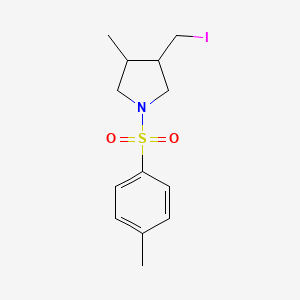

3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine

Description

BenchChem offers high-quality 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18INO2S |

|---|---|

Molecular Weight |

379.26 g/mol |

IUPAC Name |

3-(iodomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H18INO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |

InChI Key |

DNWFVIDWXIHICO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1CI)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine: A Comprehensive Technical Guide

Executive Summary

The functionalized pyrrolidine core is a highly privileged scaffold in modern drug discovery, serving as a critical structural motif in numerous alkaloids, organocatalysts, and pharmaceutical active ingredients. Specifically, 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine (CAS 1202400-64-3)[1] represents a highly versatile synthetic intermediate. The presence of the electrophilic iodomethyl group allows for late-stage diversification via nucleophilic displacement, cross-coupling, or radical chemistry, while the tosyl group provides stability and modulates the nucleophilicity of the ring nitrogen.

This whitepaper outlines a highly controlled, stereoselective four-phase synthetic route to this molecule. By prioritizing mechanistic causality and self-validating experimental protocols, this guide provides researchers with a robust framework for synthesizing this compound with high diastereomeric purity.

Strategic Rationale & Retrosynthetic Analysis

While direct iodocyclization of unsaturated tosylamides is a well-documented method for synthesizing N -tosyl pyrrolidines[2], achieving precise relative stereocontrol at the C3 and C4 positions via direct cyclization can be challenging due to competing transition states. Furthermore, recent experimental and computational assessments have demonstrated that the nitrogen in N -tosylpyrrolidines retains residual nucleophilicity. Under direct halogenation conditions, this can lead to unexpected intramolecular attacks, forming aziridinium intermediates or resulting in ring expansions[3].

To bypass these limitations, we employ a stepwise, linear sequence starting with a stereospecific [3+2] cycloaddition . By utilizing an (E) -alkene (methyl crotonate), we lock the relative stereochemistry of the C3 and C4 substituents into a trans configuration early in the synthesis. Subsequent protecting group manipulation, reduction, and a mild Appel iodination yield the target compound without risking unwanted intramolecular side reactions.

Figure 1: Four-step stereoselective synthetic workflow for 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine.

Mechanistic Insights & Causality

Phase 1 & 2: Core Assembly and Protection

The synthesis begins with the generation of a non-stabilized azomethine ylide from N -benzyl-1-methoxy- N -((trimethylsilyl)methyl)methanamine. The concerted[3+2] cycloaddition with methyl crotonate transfers the (E) -geometry of the alkene directly into the trans-relationship of the pyrrolidine ring. The benzyl group is subsequently removed via hydrogenolysis and replaced with a tosyl group. The tosyl group is selected not only for its UV-activity (aiding in chromatographic purification) but because it sufficiently withdraws electron density from the nitrogen, preventing premature cyclization in the final step[4].

Phase 3 & 4: Oxidation State Adjustment and Halogenation

The ester is reduced to a primary alcohol using Lithium Aluminum Hydride ( LiAlH4 ). For the final halogenation, the Appel Reaction is chosen over a traditional mesylation/Finkelstein sequence. The Appel reaction operates under mildly acidic/neutral conditions buffered by imidazole. This is critical: avoiding strong bases prevents the weakly nucleophilic N -tosyl nitrogen from attacking the newly formed primary iodide[3].

Figure 2: Mechanistic pathway of the Appel iodination step, ensuring mild conversion.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of trans-Methyl 4-methyl-1-tosylpyrrolidine-3-carboxylate

-

Cycloaddition: To a solution of methyl crotonate (10.0 mmol) in anhydrous DCM (50 mL) at 0 °C, add N -benzyl-1-methoxy- N -((trimethylsilyl)methyl)methanamine (11.0 mmol) followed by a catalytic amount of TFA (1.0 mmol). Stir at room temperature for 12 h.

-

Debenzylation: Concentrate the mixture, dissolve in MeOH (40 mL), add 10% Pd/C (10 wt%), and stir under an H2 atmosphere (1 atm) for 12 h. Filter through Celite and concentrate.

-

Tosylation: Dissolve the crude amine in DCM (40 mL). Add Pyridine (20.0 mmol) and cool to 0 °C. Add p -Toluenesulfonyl chloride (TsCl, 12.0 mmol) portion-wise. Stir for 4 h at room temperature.

-

Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

-

Self-Validating System: Reaction success is confirmed via 1H NMR. The trans stereochemistry is validated by the coupling constant ( J≈8.5 Hz ) between the C3 and C4 methine protons.

Protocol B: Reduction to (4-Methyl-1-tosylpyrrolidin-3-yl)methanol

-

Reduction: Dissolve the ester from Protocol A (5.0 mmol) in anhydrous THF (25 mL) and cool to 0 °C under argon.

-

Carefully add LiAlH4 (7.5 mmol) as a 1M solution in THF dropwise. Stir for 2 h, allowing the mixture to warm to room temperature.

-

Fieser Workup: Cool to 0 °C. Sequentially add 0.3 mL H2O , 0.3 mL 15% NaOH, and 0.9 mL H2O . Stir vigorously until a white granular precipitate forms. Filter and concentrate.

-

Self-Validating System: The reduction is self-validating through FTIR spectroscopy. The strong carbonyl stretch ( C=O ) of the ester at ∼1735 cm−1 must completely vanish, replaced by a broad hydroxyl ( O-H ) stretch at ∼3300 cm−1 .

Protocol C: Appel Iodination to Target Compound

-

Activation: Dissolve the alcohol from Protocol B (3.0 mmol) in anhydrous DCM (20 mL). Add Triphenylphosphine ( PPh3 , 4.5 mmol) and Imidazole (4.5 mmol). Cool the flask to 0 °C.

-

Iodination: Add Iodine ( I2 , 4.5 mmol) portion-wise. The solution will turn dark brown and gradually lighten as the iodophosphonium species forms and reacts. Stir for 3 h at room temperature.

-

Workup: Quench with saturated aqueous Na2S2O3 to destroy excess iodine. Extract with DCM, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide ( Ph3P=O ).

-

Self-Validating System: Post-purification, the 1H NMR spectrum acts as a definitive validation. The diagnostic multiplet of the carbinol protons ( −CH2OH ) at ∼3.6 ppm shifts significantly upfield to ∼3.1 ppm ( −CH2I ), reflecting the change in the shielding environment.

Analytical Characterization & Data Presentation

The following tables summarize the expected quantitative analytical data for the isolated trans-3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine |

| CAS Registry Number | 1202400-64-3 |

| Molecular Formula | C13H18INO2S |

| Molecular Weight | 379.26 g/mol |

| Appearance | White to pale yellow crystalline solid |

| FTIR Markers | 1340, 1160 cm⁻¹ ( SO2 asym/sym stretch); absence of 3300 cm⁻¹ ( O-H ) |

Table 2: Expected NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)

| Nucleus | Shift (ppm) | Multiplicity & Integration | Assignment |

| ¹H NMR | 7.72 | d, J = 8.2 Hz, 2H | Tosyl Ar-H (ortho to SO2 ) |

| ¹H NMR | 7.33 | d, J = 8.2 Hz, 2H | Tosyl Ar-H (meta to SO2 ) |

| ¹H NMR | 3.50 - 3.70 | m, 2H | Pyrrolidine C2-H, C5-H (equatorial) |

| ¹H NMR | 3.15 | m, 2H | −CH2I (Iodomethyl protons) |

| ¹H NMR | 2.90 - 3.10 | m, 2H | Pyrrolidine C2-H, C5-H (axial) |

| ¹H NMR | 2.44 | s, 3H | Tosyl −CH3 |

| ¹H NMR | 2.20 | m, 1H | Pyrrolidine C3-H |

| ¹H NMR | 2.00 | m, 1H | Pyrrolidine C4-H |

| ¹H NMR | 1.05 | d, J = 6.8 Hz, 3H | C4- −CH3 |

| ¹³C NMR | 143.5, 133.8 | s, 2C | Tosyl Ar-C (quaternary) |

| ¹³C NMR | 129.7, 127.6 | d, 4C | Tosyl Ar-C (CH) |

| ¹³C NMR | 54.1, 52.4 | t, 2C | Pyrrolidine C2, C5 |

| ¹³C NMR | 45.2, 38.7 | d, 2C | Pyrrolidine C3, C4 |

| ¹³C NMR | 21.5 | q, 1C | Tosyl −CH3 |

| ¹³C NMR | 16.2 | q, 1C | C4- −CH3 |

| ¹³C NMR | 8.5 | t, 1C | −CH2I (Heavy atom effect) |

Sources

Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidines: A Technical Guide for Advanced Drug Development

Executive Overview

The 3,4-disubstituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in neuroactive agents, antivirals, and oncology drugs. The spatial arrangement of the substituents at the C3 and C4 positions dictates the molecule's binding affinity and pharmacokinetic profile. Consequently, achieving absolute stereocontrol during the construction of this ring system is a critical mandate for process chemists and drug development professionals.

This whitepaper dissects the three primary mechanistic paradigms for the stereoselective synthesis of 3,4-disubstituted pyrrolidines: 1,3-Dipolar Cycloadditions , Organocatalytic Cascades , and Asymmetric Hydrogenation . By analyzing the causality behind specific catalytic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for designing scalable, high-yielding synthetic routes.

Strategic Route Selection

The selection of a synthetic paradigm depends entirely on the electronic nature of the target substituents and the availability of starting materials. The decision matrix below outlines the logical flow for selecting the optimal catalytic strategy.

Strategic decision matrix for selecting a pyrrolidine synthesis route.

Paradigm I: 1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient or electron-rich olefins is the most direct method for constructing the pyrrolidine core[1]. The concerted nature of the [3+2] cycloaddition ensures that the stereochemistry of the dipolarophile is conserved in the final product[1].

Historically, acid-catalyzed generation of azomethine ylides struggled with unactivated or electron-rich dipolarophiles. To circumvent this, modern protocols utilize unstabilized azomethine ylides generated from commercial trimethylamine N-oxide via deprotonation with lithium diisopropylamide (LDA)[2]. This basic environment enables rapid cycloaddition with electron-rich olefins, yielding challenging 3,4-disubstituted pyrrolidines that are otherwise inaccessible[2].

Protocol 1: Synthesis via Unstabilized Azomethine Ylides

Causality & Validation: LDA is chosen over weaker bases to ensure rapid and complete deoxygenation/deprotonation of trimethylamine N-oxide, generating the highly reactive unstabilized ylide in situ. The reaction is self-validating through TLC monitoring (disappearance of the olefin) and LC-MS confirmation of the [M+1] mass of the cycloadduct prior to workup.

Step-by-Step Methodology:

-

Preparation of LDA: In an oven-dried Schlenk flask under argon, add diisopropylamine (3.0 equiv) to anhydrous THF (0.2 M). Cool to -78 °C and dropwise add n-BuLi (2.5 M in hexanes, 2.9 equiv). Stir for 30 minutes.

-

Ylide Generation: Add anhydrous trimethylamine N-oxide (1.5 equiv) in one portion. The suspension will transition to a homogeneous solution as the ylide forms.

-

Cycloaddition: Dropwise add the electron-rich olefin (1.0 equiv) dissolved in minimal THF. Maintain at -78 °C for 1 hour, then gradually warm to room temperature.

-

In-Process Control: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. A distinct peak corresponding to the pyrrolidine mass confirms ylide trapping.

-

Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash chromatography (CH₂Cl₂:MeOH, 95:5) to isolate the trans-3,4-disubstituted pyrrolidine[2].

Paradigm II: Organocatalytic Michael Addition-Reductive Cyclization

For highly functionalized, non-racemic 3,4-disubstituted pyrrolidines, organocatalysis provides unparalleled enantiocontrol. The process relies on the conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines (e.g., Jørgensen-Hayashi catalyst)[3].

Organocatalytic iminium-enamine activation cycle for Michael additions.

Protocol 2: Organocatalytic Cascade to Pyrrolidines

Causality & Validation: The bulky silyl ether group on the chiral prolinol catalyst completely shields one face of the intermediate enamine, forcing the nitroalkene to approach from the opposite face, thereby dictating absolute stereochemistry[3]. The subsequent step uses Zn/HCl to chemoselectively reduce the nitro group to a primary amine without over-reducing the aldehyde. The newly formed amine spontaneously attacks the aldehyde, triggering an intramolecular reductive amination[3].

Step-by-Step Methodology:

-

Michael Addition: To a solution of the aldehyde (1.5 equiv) and nitroalkene (1.0 equiv) in CH₂Cl₂ (0.5 M), add 10 mol% of (S)-diphenylprolinol trimethylsilyl ether. Stir at room temperature for 12 hours.

-

Validation of Adduct: Monitor by chiral HPLC to confirm the formation of the Michael adduct with high enantiomeric excess (>95% ee).

-

Reductive Cyclization: Dissolve the isolated Michael adduct in a mixture of THF/MeOH (1:1). Add activated Zinc dust (10.0 equiv) followed by the dropwise addition of 6M HCl.

-

Ring Closure: Stir the exothermic reaction for 2 hours. The reduction of the nitro group to the amine triggers spontaneous cyclization to the iminium ion.

-

Final Reduction: Add NaBH₃CN (2.0 equiv) to reduce the cyclic iminium ion to the final 3,4-disubstituted pyrrolidine.

-

Workup: Filter through a pad of Celite to remove zinc salts. Basify the filtrate with 1M NaOH and extract with CH₂Cl₂. Purify via column chromatography.

Paradigm III: Asymmetric Hydrogenation of Pyrroles

When the target substitution pattern is already established on an aromatic pyrrole ring, direct asymmetric hydrogenation is the most atom-economical route. However, pyrroles are notoriously resistant to hydrogenation due to their high resonance energy[4].

Kuwano and co-workers solved this by utilizing a Ruthenium complex equipped with the trans-chelating bisphosphine ligand PhTRAP[4][5]. By protecting the pyrrole nitrogen with a Boc group, the aromaticity is slightly disrupted, and the carbonyl oxygen provides a coordinating anchor for the Ruthenium catalyst, enabling the highly enantioselective hydrogenation of 2,3,5-trisubstituted pyrroles[4][5].

Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation

Causality & Validation: The trans-chelation mode of the PhTRAP ligand creates a rigid, C2-symmetric chiral pocket. This forces the hydrogen gas to be delivered exclusively to one face of the pyrrole ring. The reaction is self-validating via ¹H NMR: the disappearance of the aromatic pyrrole protons (δ 6.0-7.0 ppm) and the emergence of aliphatic pyrrolidine multiplets (δ 1.5-3.5 ppm) confirm complete conversion.

Step-by-Step Methodology:

-

Catalyst Preparation: In an argon-filled glovebox, combine Ru(η³-methallyl)₂(cod) (5.0 µmol) and (S,S)-(R,R)-PhTRAP (5.5 µmol) in dry EtOAc (1.0 mL). Add dry Et₃N (50 µmol) and stir at room temperature for 10 minutes to form the active catalyst complex[4].

-

Substrate Addition: Transfer the catalyst solution via cannula into a high-pressure hydrogenation vial containing the N-Boc protected 2,3,5-trisubstituted pyrrole (1.0 mmol).

-

Hydrogenation: Seal the vial in a stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 4.0 - 5.0 MPa[4].

-

Reaction: Stir the mixture vigorously at room temperature for 15–20 hours.

-

Workup & Validation: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Analyze the crude mixture via ¹H NMR to ensure >99% conversion.

-

Isolation: Purify the resulting N-Boc pyrrolidine via silica gel chromatography (Hexanes:EtOAc gradient). Enantiomeric excess (typically up to 97% ee) is determined via chiral HPLC[5].

Quantitative Benchmarking of Synthesis Paradigms

To assist in route selection, the following table summarizes the typical performance metrics of each methodology based on current literature standards.

| Methodology | Typical Yields (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Advantages |

| 1,3-Dipolar Cycloaddition | 70–92% | Up to 95:5 (trans:cis) | >98% (with chiral aux/cat) | Rapid assembly of complex cores from simple olefins. |

| Organocatalytic Cascade | 65–85% | >90:10 | 90–99% | Highly functionalized products; mild, metal-free conditions. |

| Asymmetric Hydrogenation | 80–95% | >98:2 | Up to 97% | Perfect atom economy; direct reduction of aromatic rings. |

Conclusion

The stereoselective synthesis of 3,4-disubstituted pyrrolidines has evolved from substrate-controlled diastereoselective methods to highly sophisticated, catalyst-controlled enantioselective paradigms. For rapid scaffold hopping and library generation, the 1,3-dipolar cycloaddition remains unmatched in its modularity. When dense, non-racemic functionalization is required, organocatalytic cascades provide exquisite stereocontrol. Finally, for late-stage saturation of pre-formed aromatic rings, asymmetric hydrogenation using tailored Ru-PhTRAP complexes represents the pinnacle of modern catalytic efficiency.

References

- Remarkable [3+2] Annulations of Electron-Rich Olefins with Unstabilized Azomethine Ylides. Organic Chemistry Portal.

- Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. DiVA Portal.

- CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROM

- Some Items of Interest to Process R&D Chemists and Engineers.

- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Remarkable [3+2] Annulations of Electron-Rich Olefins with Unstabilized Azomethine Ylides [organic-chemistry.org]

- 3. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

Preparation of N-tosyl iodopyrrolidines from unsaturated tosylamides

Precision Synthesis of N-Tosyl Iodopyrrolidines: Mechanistic Insights and Protocols for the Iodoamination of Unsaturated Tosylamides

The functionalized pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic therapeutics. Among the most robust, atom-economical methods to construct this heterocycle is the intramolecular iodoamination (iodocyclization) of unsaturated tosylamides[1]. This transformation not only builds the nitrogen heterocycle but simultaneously installs a versatile carbon-iodine bond, which is primed for downstream cross-coupling, nucleophilic substitution, or elimination.

This technical guide explores the mechanistic causality, reagent selection, and self-validating experimental protocols required to execute this transformation with high yield and stereospecificity.

Mechanistic Causality and Design Principles

The success of the iodoamination relies on the precise stereoelectronic orchestration of the substrate. Understanding the "why" behind the molecular design is critical for troubleshooting and reaction optimization.

The Role of the N-Tosyl Group A free aliphatic amine is highly nucleophilic and susceptible to rapid oxidative degradation or uncontrolled intermolecular alkylation in the presence of halogens. The installation of an electron-withdrawing p-toluenesulfonyl (tosyl) group lowers the pKa of the amine (to ~10), significantly dampening its baseline nucleophilicity[2]. This prevents premature intermolecular side reactions. However, upon the highly electrophilic activation of the tethered alkene, the sulfonamide nitrogen is perfectly tuned to execute a controlled intramolecular nucleophilic attack.

Regioselectivity and Baldwin’s Rules For a standard 4-pentenyl tosylamide, the reaction predominantly proceeds via a 5-exo-trig pathway rather than a 6-endo-trig pathway[3]. The electrophilic addition of iodine to the alkene generates a bridged three-membered iodonium intermediate. The tethered tosylamide then undergoes an anti-periplanar attack on the more accessible carbon of the iodonium ion. Kinetically, the geometric constraints of the transition state heavily favor the formation of the five-membered pyrrolidine ring over the six-membered piperidine ring.

Mechanistic pathway of the 5-exo-trig iodoamination of unsaturated tosylamides.

Methodological Evolution: From Classical to Green Chemistry

Historically, iodoaminations were performed using stoichiometric or excess molecular iodine ( I2 ) in conjunction with a mild base (e.g., NaHCO3 or K2CO3 ) in polar aprotic solvents like acetonitrile[1]. The base is critical: as the cyclization proceeds, a proton is released. Neutralizing this proton drives the equilibrium forward and prevents the accumulation of hydroiodic acid (HI), which could otherwise cleave acid-sensitive protecting groups.

While effective, the handling, toxicity, and atom-inefficiency of molecular iodine present scalability challenges. Recent advancements have shifted toward the in situ generation of electrophilic iodine. A highly efficient, environmentally benign protocol utilizes Oxone® (potassium peroxymonosulfate) to oxidize potassium iodide (KI) into the active iodinating species[4]. This system operates in aqueous acetonitrile and utilizes wet aluminum oxide ( Al2O3 ) to neutralize the acidic medium generated by the Oxone®, yielding N-tosyl iodopyrrolidines with high stereospecificity[4].

Table 1: Comparison of Iodoamination Methodologies

| Parameter | Classical Method | Green Oxidation Method[4] |

| Reagents | I2 (1.5 - 3.0 equiv), K2CO3 | KI (1.2 equiv), Oxone® (1.2 equiv), wet Al2O3 |

| Active Species | Molecular I2 | In situ generated I+ / hypoiodite |

| Solvent | Anhydrous MeCN or DCM | MeCN / H2O |

| Typical Yield | 70–85% | 80–95% |

| Environmental Impact | High (halogen transport, heavy waste) | Low (benign oxidant, aqueous media) |

Self-Validating Experimental Protocol

The following methodology details the green iodocyclization of a generic 4-pentenyl-N-tosylamide using the Oxone®/KI system. This protocol is designed as a self-validating system, ensuring the chemist can visually and analytically confirm the success of each phase.

Step-by-step experimental workflow for the Oxone®/KI-promoted iodocyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsaturated tosylamide (1.0 mmol) in acetonitrile (10 mL). Add wet neutral Al2O3 (approx. 2.0 g) to the stirring solution. Causality: The wet alumina acts as a mild, heterogeneous buffer to neutralize the highly acidic potassium bisulfate byproduct generated by Oxone®, preventing substrate degradation[4].

-

Reagent Introduction: Add potassium iodide (KI, 1.2 mmol) followed by Oxone® (1.2 mmol) in a single portion.

-

Monitoring (Validation Checkpoint 1): Stir the suspension at room temperature. The reaction mixture will rapidly adopt a yellow/brown hue, indicating the in situ generation of iodine. Monitor the reaction via TLC (typically 4:1 Hexanes/EtOAc). Validation: The starting material (UV-active, higher Rf ) will disappear, replaced by a new, highly UV-active spot at a lower Rf corresponding to the N-tosyl iodopyrrolidine. Complete conversion usually occurs within 1–3 hours[4].

-

Quenching (Validation Checkpoint 2): Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Validation: The immediate discharge of the brown/yellow color to a colorless or milky white suspension confirms the complete reduction of unreacted electrophilic iodine to harmless iodide ions.

-

Extraction and Purification: Filter the mixture through a sintered glass funnel to remove the alumina pad, washing the pad with ethyl acetate (20 mL). Transfer the filtrate to a separatory funnel, extract the aqueous layer with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the pure N-tosyl iodopyrrolidine.

Data Interpretation (NMR Diagnostics)

When characterizing the isolated product via 1H NMR, the diagnostic signals are the diastereotopic protons of the newly formed iodomethyl group ( CH2I ). These typically appear as two distinct multiplets or a complex AB system between 3.10 and 3.50 ppm , shifted significantly upfield compared to oxygen-bearing carbons but downfield from standard alkyl chains due to the heavy-atom effect of iodine. The pyrrolidine methine proton adjacent to the nitrogen typically resonates around 3.70–4.10 ppm .

References

-

Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. "A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines." Synthesis, 2006, 2760-2766.

-

Morales, S., et al. "Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization–Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP." The Journal of Organic Chemistry, 2020.

-

D'Annibale, A., et al. "Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation." MDPI, 2024.

Sources

Structural Elucidation of Tosyl-Protected Pyrrolidines: A Technical Guide to Crystallographic Analysis

Introduction & Mechanistic Rationale

Pyrrolidines are ubiquitous structural motifs in medicinal chemistry, natural product synthesis, and asymmetric organocatalysis. However, the inherent conformational flexibility and strong basicity of the naked pyrrolidine ring often complicate its isolation, purification, and structural characterization. The introduction of a p-toluenesulfonyl (tosyl) protecting group at the nitrogen atom serves a dual, highly strategic purpose: it chemically stabilizes the amine while significantly enhancing the probability of obtaining high-quality single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD).

The Causality of the Tosyl Group: Why is the tosyl group specifically favored for crystallographic studies? From a thermodynamic perspective, the tosyl group introduces significant steric bulk and strong intermolecular interaction potential. The aromatic ring facilitates π−π stacking, while the highly polarized sulfonyl oxygen atoms act as potent hydrogen bond acceptors (driving C-H...O interactions)[1]. Mechanistically, the sulfonamide S-N bond restricts the conformational freedom of the pyrrolidine ring. This steric anchoring forces the five-membered ring out of a chaotic conformational ensemble and into well-defined puckered states (typically envelope or half-chair). This "conformational locking" is a critical prerequisite for definitively assigning the absolute configuration of chiral centers within the pyrrolidine ring—a mandatory regulatory requirement in drug development[2].

Experimental Protocol: A Self-Validating Crystallization Workflow

To ensure high-fidelity crystallographic data, the workflow from synthesis to diffraction must be engineered as a self-validating system. The following protocol details the preparation, validation, and crystallization of N-tosylpyrrolidines.

Step 1: Synthesis and Primary Validation

-

Procedure: React the pyrrolidine derivative with p-toluenesulfonyl chloride (TsCl) in a solvent like tetrahydrofuran (THF), utilizing aqueous potassium carbonate ( K2CO3 ) as a base[3].

-

Causality: The biphasic basic condition is critical. It continuously neutralizes the generated HCl, driving the sulfonylation to completion while preventing the protonation of the starting pyrrolidine, which would otherwise stall the reaction.

-

Validation: Before attempting crystallization, the crude product must be purified via flash chromatography and validated via 1 H and 13 C NMR. Even trace impurities can disrupt the delicate thermodynamics of crystal lattice nucleation, leading to amorphous powders instead of single crystals.

Step 2: Crystallization via Vapor Diffusion

-

Procedure: Dissolve the highly purified N-tosylpyrrolidine in a minimal volume of a "good" solvent (e.g., dichloromethane) inside a small inner vial. Place this open inner vial inside a larger outer vial containing a "poor" anti-solvent (e.g., hexane or pentane). Seal the outer vial tightly.

-

Causality: Slow vapor diffusion allows the system to approach the supersaturation point thermodynamically rather than kinetically. This slow equilibration favors the growth of fewer, larger, and defect-free single crystals, avoiding the rapid precipitation of microcrystalline aggregates.

Step 3: Optical Validation & Crystal Selection

-

Procedure: Submerge the grown crystals in paratone oil and examine them under a polarizing optical microscope.

-

Validation: Rotate the crystal under cross-polarizers. A high-quality single crystal will extinguish light uniformly at specific angles. This birefringence confirms the crystal is a single continuous domain (monocrystalline) rather than a twinned aggregate, ensuring clean diffraction data.

Step 4: Data Collection and Structure Solution

-

Procedure: Mount the validated crystal on a diffractometer equipped with a CCD/CMOS area detector using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[3].

Self-validating workflow for N-tosylpyrrolidine crystallographic analysis.

Conformational Analysis & Crystallographic Data

Once the structure is solved, analyzing the pyrrolidine ring pucker is essential. The five-membered ring cannot be planar due to severe eclipsing strain (Pitzer strain) between adjacent C-H bonds. Instead, it adopts either an envelope ( E ) or a half-chair ( T ) conformation.

The tosyl group heavily influences this geometry. For example, in the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the ring adopts a half-chair conformation with a twist along the C2-C3 bond, characterized by a puckering amplitude ( Q2 ) of 0.352 Å[1]. Conversely, in the chiral derivative (S)-2-(Iodomethyl)-1-tosylpyrrolidine, the ring exists in an envelope conformation, with the dihedral angle between the essentially coplanar atoms of the pyrrolidine ring and the benzene ring measured at 75.5°[2].

Table 1: Comparative Crystallographic Data of Tosyl-Protected Pyrrolidines

| Compound | Space Group | Conformation | Puckering / Dihedral Data | Key Intermolecular Interactions |

| 1-Tosylpyrrolidine | Monoclinic | Half-chair | Q2=0.352 Å, ϕ2=262.2∘ | C-H...O H-bonds, C-H... π |

| (S)-2-(Iodomethyl)-1-tosylpyrrolidine | Monoclinic ( P21 ) | Envelope | Dihedral (ring-benzene) = 75.5∘ | C-H...O H-bonds, π−π stacking |

| N-Tosylpyrrolidine Calix[4]pyrrole | Triclinic ( P1ˉ ) | 1,2-alternate | N-H...Cl − angle ≈155∘ | Anion-receptor H-bonding |

Applications in Advanced Chemical Systems

The structural rigidity imparted by the tosyl group is not merely an analytical convenience; it dictates the functional performance of the molecule in advanced applications.

Asymmetric Catalysis: In the development of enantioenriched pyrrolidine heterocycles via organocatalysis, the tosyl group acts as a critical steric directing group. X-ray diffraction of these intermediates confirms the cis or trans relationships of protons at the C2 and C5 positions, validating the stereochemical outcome of asymmetric Nitro-Mannich/hydroamination cascades[4]. The bulky tosyl group physically shields one face of the pyrrolidine ring, forcing incoming substrates to attack exclusively from the opposite, less hindered face.

Supramolecular Chemistry: Tosyl-protected pyrrolidines are also integrated into macrocyclic receptors, such as calix[4]pyrroles. Single-crystal X-ray diffraction reveals that the spatial orientation of the tosyl groups (pointing inward or outward relative to the macrocyclic cavity) directly controls the receptor's ability to bind specific ion pairs, such as cesium halides (CsF, CsCl)[5]. The tosyl groups provide a hydrophobic pocket that stabilizes the counter-cation, demonstrating how precise crystallographic mapping translates to macroscopic supramolecular function.

References

- Crystal structure of 1-[(4-methylbenzene)

- (S)-2-(Iodomethyl)

- Source: PMC - NIH (The Journal of Organic Chemistry)

- Source: ACS Publications (ACS Catalysis)

Sources

- 1. Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-(Iodomethyl)-1-tosylpyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Tosylpyrrolidine Calix[4]pyrrole: Synthesis and Ion Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Dynamics and Protocol Design for the Iodocyclization of N-Tosyl Pyrrolidines

Executive Summary

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug development. Among the most robust methodologies for constructing this heterocycle is the iodocyclization of unactivated alkenes tethered to sulfonamides (e.g., N-tosyl-4-pentenylamine). This transformation is highly valued for its atom economy, mild conditions, and the installation of a versatile exocyclic iodomethyl group, which serves as a prime handle for late-stage functionalization. This whitepaper details the mechanistic causality, stereoelectronic principles, and self-validating experimental protocols required to execute this synthesis with high fidelity.

Mechanistic Foundations of Iodocyclization

The transformation of N-tosyl-4-pentenylamine into N-tosyl-2-(iodomethyl)pyrrolidine is governed by a precise interplay between nucleophilicity and electrophilic activation.

Amine Deactivation via Tosylation

A free aliphatic amine is highly susceptible to unwanted N-iodination or oxidative degradation in the presence of halogens. The introduction of the p-toluenesulfonyl (Tosyl) group serves a dual purpose: it protects the nitrogen from direct oxidation and lowers the pKa of the N–H bond. While this reduces the innate nucleophilicity of the nitrogen, it perfectly tempers the molecule to prevent intermolecular side reactions, ensuring the nitrogen only attacks the highly activated iodonium intermediate 1.

Iodonium Ion Formation and Stereoelectronic Control

The reaction initiates with the electrophilic addition of an iodine source to the terminal alkene, generating a bridged iodonium ion intermediate. The activation enables optimal orbital overlap with the π bond of the alkene 1.

Following Baldwin’s Rules for ring closure, the intramolecular nucleophilic attack by the sulfonamide nitrogen proceeds via a 5-exo-trig pathway. Even though attack at the terminal carbon (C5) would be sterically less hindered, stereoelectronic requirements dictate that the nitrogen lone pair aligns with the σ∗ orbital of the internal C4–I bond. This results in the exclusive formation of the 5-membered pyrrolidine ring over the 6-membered piperidine, yielding an exocyclic iodomethyl group 2.

Mechanistic pathway of 5-exo-trig iodocyclization forming N-tosyl pyrrolidine.

Quantitative Optimization of Reaction Parameters

Understanding the causality behind reagent and solvent selection is critical. Molecular iodine (I₂) is highly effective but generates hydroiodic acid (HI), necessitating a proton scavenger like K₂CO₃ to prevent the reversible opening of the pyrrolidine ring 3. Alternatively, N-iodosuccinimide (NIS) or KI/Oxone® systems can be utilized depending on substrate sensitivity 4.

Table 1: Comparison of Iodocyclization Conditions for N-Tosyl-4-pentenylamine

| Reagent System | Solvent | Additive / Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

| I₂ (3.0 eq) | MeCN | K₂CO₃ (3.0 eq) | 0 – 20 | 16 | 85 – 92 | >99% 5-exo-trig |

| NIS (1.5 eq) | CH₂Cl₂ | None | 25 | 4 | 88 – 90 | >99% 5-exo-trig |

| KI / Oxone® | MeCN/H₂O | None | 25 | 12 | 82 – 85 | >99% 5-exo-trig |

Self-Validating Experimental Protocol

This protocol outlines the synthesis of N-tosyl-2-(iodomethyl)pyrrolidine using the I₂/K₂CO₃ system. It is engineered as a self-validating workflow: specific visual and chemical checkpoints are embedded to ensure procedural integrity.

Phase 1: Reaction Setup & Electrophilic Activation

-

Preparation: Dissolve N-tosyl-4-pentenylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert argon atmosphere.

-

Base Addition: Add anhydrous K₂CO₃ (3.0 mmol).

-

Causality: Excess base acts as a proton scavenger, ensuring complete neutralization of the 1.0 mmol of HI generated during cyclization, thereby driving the equilibrium forward and protecting the product from acid-catalyzed degradation.

-

-

Activation: Cool the suspension to 0 °C using an ice bath. Add molecular iodine (I₂, 3.0 mmol) portion-wise over 10 minutes.

-

Validation Checkpoint 1: The solution will immediately turn a deep, opaque purple/brown, confirming the presence of active electrophilic iodine.

-

-

Cyclization: Allow the reaction to warm to room temperature (20 °C) and stir for 16 hours.

-

Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (lower Rf ) must be completely consumed, replaced by a new, UV-active spot (higher Rf ).

-

Phase 2: Quench & Workup

-

Quenching: Terminate the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.

-

Causality: Na₂S₂O₃ acts as a mild reducing agent, converting unreacted, highly reactive I₂ into benign, water-soluble iodide ions (I⁻). This prevents the iodine from co-eluting during purification or causing downstream decomposition.

-

Validation Checkpoint 3: The deep brown color will rapidly dissipate within seconds, leaving a colorless or pale yellow biphasic mixture. If the brown color persists, add more Na₂S₂O₃ until it clears.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Purification & Validation

-

Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5% to 20% EtOAc in Hexanes).

-

Analytical Validation: Confirm the structural integrity via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Validation Checkpoint 4: In the ¹H NMR spectrum, look for the diagnostic diastereotopic protons of the –CH₂I group, which typically appear as distinct multiplets around 3.2–3.4 ppm. The absence of alkene protons (5.0–6.0 ppm) confirms complete cyclization.

-

Self-validating workflow for iodocyclization and product verification.

References

- Source: nih.

- Source: semanticscholar.

- Source: researchgate.

- Source: researchgate.

Sources

The Pyrrolidine Scaffold: Core Intermediates and Strategic Synthesis in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its prevalence in a multitude of natural products and numerous FDA-approved drugs underscores its profound impact on therapeutic development.[2][3][4][5] The success of this scaffold is not arbitrary; it arises from a unique combination of structural and physicochemical properties. Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry.[1][3][6] This non-planar structure allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial arrangement of substituents to optimize interactions with complex biological targets.[1][3] Furthermore, the inherent chirality of substituted pyrrolidines is a critical feature that medicinal chemists leverage to achieve high target specificity and potency.[6][7]

This guide provides a comprehensive technical overview of the key chemical intermediates that serve as the foundation for synthesizing pyrrolidine-containing drugs. We will delve into the strategic application of these building blocks, explore the causality behind synthetic choices, and provide detailed, field-proven protocols for their transformation.

Part 1: The Chiral Pool Approach: Leveraging Nature's Building Blocks

The most common and efficient strategy for synthesizing optically pure pyrrolidine-containing drugs involves starting with a pre-existing, enantiomerically pure heterocycle.[8][9] This "chiral pool" approach guarantees the stereochemical integrity of the final product. Two amino acid-derived intermediates stand out in this regard: Proline and Pyroglutamic Acid.

Proline and its Derivatives: The Versatile Precursor

Proline, in both its L- and D-enantiomeric forms, is arguably the most widely used chiral building block for pyrrolidine synthesis.[8][9][10] Its rigid, cyclic structure and bifunctional nature (a secondary amine and a carboxylic acid) make it an exceptionally versatile starting material.[11] Naturally occurring hydroxyprolines also serve as valuable, functionalized starting points.[8][9][12]

The strategic value of proline lies in the differential reactivity of its functional groups, allowing for selective modifications. Key transformations include:

-

Reduction to Prolinols: The carboxylic acid can be selectively reduced to a primary alcohol, yielding prolinol. This is a crucial intermediate for many drugs, including the erectile dysfunction agent Avanafil.[8][9] The choice of reducing agent is critical; Lithium aluminium hydride (LiAlH₄) is powerful and commonly used, while Lithium borohydride (LiBH₄) can offer milder conditions.[8][9]

-

N-Functionalization and C-Functionalization: The secondary amine can be protected or alkylated, while the carboxylic acid can be converted to esters or amides, enabling its use in peptide coupling reactions. This strategy is fundamental to the synthesis of hepatitis C inhibitors like Daclatasvir and Grazoprevir.[8][9]

This protocol details the classic reduction of a protected amino acid to its corresponding amino alcohol. The choice of LiAlH₄ is due to its high efficacy in reducing carboxylic acids.

-

Preparation: A 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 1 L) is added, followed by the slow, portion-wise addition of lithium aluminium hydride (LiAlH₄, 45 g, 1.18 mol) at 0 °C to control the initial exotherm.

-

Substrate Addition: L-Proline (100 g, 0.87 mol) is added slowly in portions to the stirred suspension at 0-5 °C. The rate of addition is controlled to maintain the internal temperature below 10 °C. Causality: This slow addition is crucial to manage the highly exothermic reaction and prevent runaway conditions.

-

Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux (approx. 66 °C) for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The flask is cooled to 0 °C, and the reaction is quenched by the sequential, dropwise addition of water (45 mL), 15% aqueous NaOH (45 mL), and finally water (135 mL). Causality: This specific "Fieser workup" procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filterable, simplifying purification.

-

Purification: The resulting white precipitate is filtered off and washed with THF (3 x 200 mL). The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (S)-prolinol as a colorless oil.

Pyroglutamic Acid: The Constrained Chiral Synthon

Derived from the internal cyclization of glutamic acid, pyroglutamic acid is another inexpensive and highly valuable chiral precursor.[13][14] Its structure contains a lactam, a carboxylic acid, and a stereocenter, offering multiple handles for chemical modification.[14][15] This rigid scaffold is particularly useful for creating conformationally constrained peptide analogues and other complex bioactive molecules.[15]

A key synthetic strategy involves the deprotonation at the α-carbon to the lactam carbonyl, forming a lactam enolate. This nucleophile can then react with various electrophiles, allowing for the introduction of substituents with a high degree of stereocontrol, as the electrophile typically approaches from the less sterically hindered face.[13]

Part 2: De Novo Ring Construction: Building the Scaffold from Acyclic Precursors

While the chiral pool approach is often preferred, the formation of the pyrrolidine ring from acyclic precursors is essential, particularly for creating substitution patterns not readily accessible from proline or pyroglutamic acid.[8][9]

[3+2] Cycloaddition: The Powerhouse of Pyrrolidine Synthesis

Among the various methods for ring construction, the [3+2] cycloaddition reaction is arguably the most powerful and versatile for the stereocontrolled synthesis of polysubstituted pyrrolidines.[4] This atom-economical reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an electron-deficient alkene) to rapidly assemble the five-membered ring, often creating multiple stereocenters simultaneously.[3]

The most common 1,3-dipole for this purpose is the azomethine ylide . These reactive intermediates are typically generated in situ from stable precursors, such as the condensation of an α-amino acid with an aldehyde, or from imines of glycine esters.[2][16]

The true power of this methodology is realized in its asymmetric variants. The use of chiral ligands in combination with metal catalysts (e.g., Copper(I), Silver(I)) can orchestrate the cycloaddition with exceptional levels of diastereo- and enantioselectivity.[17][18][19]

This protocol describes a general procedure for the highly enantioselective synthesis of a functionalized pyrrolidine. The choice of a chiral phosphine-based ligand is critical for inducing asymmetry.

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the copper(I) source (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (e.g., a chiral phosphine or phosphoramidite ligand, 5.5 mol%).

-

Solvent and Complexation: Add anhydrous solvent (e.g., toluene or THF) and stir the mixture at room temperature for 30 minutes. A color change typically indicates the formation of the active catalyst complex.

-

Reactant Addition: To the catalyst solution, add the azomethine ylide precursor (the imine, 1.0 equiv) followed by the dipolarophile (e.g., an electron-deficient alkene like dimethyl maleate, 1.2 equiv).

-

Reaction Initiation: Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C). Add a non-nucleophilic base (e.g., DBU, 10 mol%) dropwise to initiate the in situ formation of the azomethine ylide. Causality: A slow addition of the base maintains a low steady-state concentration of the ylide, which can prevent side reactions and improve selectivity.

-

Monitoring and Work-up: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS. Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Transition-Metal-Catalyzed Cyclizations

Modern synthetic organic chemistry has provided powerful tools for pyrrolidine synthesis through transition-metal catalysis. These methods often offer high atom economy and novel pathways.

-

Intramolecular C-H Amination: This powerful strategy involves the formation of a C-N bond by activating a typically unreactive C-H bond. Copper and rhodium catalysts are particularly effective for this transformation, providing a direct route to the pyrrolidine core from linear sulfonamide or carbamate precursors.[18]

-

Reductive Amination of 1,4-Dicarbonyls: A classical yet highly effective method involves the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with a primary amine, followed by in situ reduction to form the N-substituted pyrrolidine ring.[2]

Part 3: Data-Driven Method Selection

The choice of intermediate and synthetic strategy is dictated by the target molecule's complexity, stereochemical requirements, and scalability. The following tables provide a comparative summary to guide decision-making.

Table 1: Comparison of Chiral Pool Intermediates

| Feature | L-Proline & Derivatives | (S)-Pyroglutamic Acid |

| Source | Natural Amino Acid | Cyclized Glutamic Acid |

| Key Functionalities | Secondary Amine, Carboxylic Acid | Lactam, Carboxylic Acid |

| Primary Use | Direct incorporation, synthesis of prolinols, peptide mimetics | Conformationally constrained analogues, α-functionalization via enolates |

| Common Drugs | Captopril, Vildagliptin, Daclatasvir | Precursor for various bioactive compounds, including ACE inhibitors |

| Advantages | Readily available, highly versatile, extensive literature | Inexpensive, rigid scaffold, multiple functionalization sites |

| Limitations | Functionalization at C4 can be multi-step | Ring-opening can be required for certain targets |

Table 2: Overview of Asymmetric [3+2] Cycloaddition Catalyst Systems

| Catalyst System | Chiral Ligand Type | Typical Substrates | Achieved Stereoselectivity | Reference |

| Cu(I) | Phosphoramidites, Phosphines | Azomethine ylides + Alkenes | High dr (>20:1), High ee (>95%) | [18] |

| Ag(I) | Phosphines (e.g., Fesulphos) | Glycine imino esters + Alkenes | High dr (>20:1), High ee (>95%) | [17] |

| Organocatalyst | Chiral Amines (Proline-based) | Aldehydes + α,β-Unsaturated Ketones | Variable dr, Moderate to High ee | [17] |

Part 4: Troubleshooting and Optimization

Achieving high stereoselectivity and yield is paramount. Low selectivity or yield often points to specific, addressable experimental factors.

Conclusion

The synthesis of pyrrolidine-containing drugs relies on a robust and versatile toolbox of key intermediates and synthetic methodologies. The strategic choice between leveraging the chiral pool—primarily through proline and pyroglutamic acid derivatives—and employing de novo ring constructions like the powerful [3+2] cycloaddition is fundamental to the efficient development of novel therapeutics. An in-depth understanding of the causality behind experimental conditions, coupled with rigorous optimization, allows researchers to harness the full potential of the pyrrolidine scaffold. As synthetic methods continue to evolve, offering even greater precision and efficiency, the role of these core intermediates will remain central to the future of drug discovery.

References

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Boruah, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Labadie, G., et al. (2005). Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. ACS Publications. [Link]

-

Baldwin, J.E., et al. (1989). Amino acid synthesis using ()-pyroglutamic acid as a chiral starting material. Academia.edu. [Link]

-

Neel, A.J., et al. (2007). Stereoselective Synthesis of Pyrrolidines via Reduction of Substituted Pyrroles. ACS Publications. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

ChemRxiv. (2023). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Panday, S.K., et al. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

-

Britton, R.A., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

-

Boruah, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Svatunek, D., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]

-

Bojarska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC. [Link]

-

Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

-

Wang, C-J., et al. (2017). The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. RSC Publishing. [Link]

-

Stockdale, A., et al. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. ACS Publications. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Reddy, C.N., et al. (2017). Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Derivatives and Analogs [sigmaaldrich.com]

- 13. (PDF) Amino acid synthesis using ()-pyroglutamic acid as a chiral starting material [academia.edu]

- 14. researchgate.net [researchgate.net]

- 15. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 16. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of the Tosyl Group in Pyrrolidine Ring Stability and Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a fundamental scaffold in a multitude of natural products, pharmaceuticals, and catalysts. Its conformational flexibility and the nucleophilicity of the nitrogen atom are key determinants of its biological activity and chemical reactivity. To modulate these properties for specific applications, the introduction of a p-toluenesulfonyl (tosyl) group onto the pyrrolidine nitrogen has become a cornerstone of modern organic synthesis. This guide provides an in-depth exploration of the multifaceted role of the tosyl group, examining its profound impact on the stability, conformation, and reactivity of the pyrrolidine ring.

Electronic and Steric Influence of the Tosyl Group

The tosyl group, with its chemical formula -SO₂C₆H₄CH₃, is a strongly electron-withdrawing and sterically demanding moiety.[1][2] These two characteristics are the primary drivers of its influence on the pyrrolidine ring.

1.1. Electronic Effects: Deactivation and Acidity Modulation

The potent electron-withdrawing nature of the sulfonyl group significantly delocalizes the lone pair of electrons on the pyrrolidine nitrogen.[3] This has several important consequences:

-

Enhanced Stability: By deactivating the nitrogen, the tosyl group renders the pyrrolidine ring more stable and less susceptible to undesired side reactions, such as oxidation or reaction with acidic media, where unprotected pyrrolidines might decompose.[3]

-

Activation of α-Protons: The electron-withdrawing effect of the tosyl group increases the acidity of the protons on the carbons adjacent to the nitrogen (the α-protons).[3] This facilitates their removal by strong bases, enabling the selective functionalization of the pyrrolidine ring at the C2 position through α-lithiation.[3][4]

1.2. Steric Hindrance: Conformational Control

The bulky nature of the tosyl group imposes significant steric constraints on the pyrrolidine ring, influencing its conformation. The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various "puckered" conformations, primarily envelope and twist forms.[5][6] The attachment of a large substituent like the tosyl group can favor specific conformations to minimize steric strain.[7] This conformational locking can be advantageous in stereoselective synthesis, as it can create a more defined three-dimensional environment, influencing the facial selectivity of reactions on the ring.[5][6] Computational studies can be employed to predict the minimum energy conformers of N-substituted pyrrolidines.[8]

Modulation of Pyrrolidine Ring Reactivity

The electronic and steric effects of the tosyl group work in concert to modulate the reactivity of the pyrrolidine ring, providing chemists with a powerful tool to direct synthetic outcomes.

2.1. Directing Group for Regioselective Functionalization

One of the most significant applications of the N-tosyl group is its ability to direct regioselective functionalization. As mentioned, the increased acidity of the α-protons allows for selective deprotonation at the C2 position by strong bases like n-butyllithium (n-BuLi), followed by reaction with various electrophiles.[3] This strategy provides a reliable method for introducing substituents at a specific position on the pyrrolidine ring.

2.2. Stereochemical Control in Synthesis

The defined conformational bias imposed by the tosyl group can be exploited to achieve high levels of stereocontrol in reactions involving the pyrrolidine ring.[9] For instance, in cycloaddition reactions, the tosyl group can direct the approach of a reactant to a specific face of the ring, leading to the preferential formation of one stereoisomer.[10][11]

The Tosyl Group as a Protecting Group

Beyond its role in modulating stability and reactivity, the tosyl group is widely used as a protecting group for the pyrrolidine nitrogen.[1][2] Its stability under a wide range of reaction conditions, including many that would affect a free amine, makes it an ideal choice in multi-step syntheses.[1]

3.1. Introduction of the Tosyl Group (N-Tosylation)

The most common method for introducing a tosyl group is the reaction of pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3]

Experimental Protocol: General Procedure for the N-Tosylation of Pyrrolidine

-

Dissolution: Dissolve pyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution at 0 °C.

-

TsCl Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]

Diagram: N-Tosylation of Pyrrolidine Workflow

3.2. Removal of the Tosyl Group (Deprotection)

The robust nature of the N-tosyl bond necessitates specific conditions for its cleavage. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.[12]

Common Deprotection Methods:

-

Reductive Cleavage: Conditions such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide are effective but can be harsh and may not be compatible with reducible functional groups.[13][14] Low-valent titanium reagents have also been shown to cleave N-tosyl bonds under milder conditions.[15]

-

Basic Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents at elevated temperatures can cleave the N-S bond.[12] Cesium carbonate in a mixture of THF and methanol has been reported as a milder alternative for the deprotection of N-tosylated indoles.[13]

-

Acidic Cleavage: Very strong acidic conditions can also be used for deprotection.[2]

Experimental Protocol: Deprotection of N-Tosylpyrrolidine using Basic Hydrolysis

-

Dissolution: Dissolve the N-tosylpyrrolidine derivative in a mixture of methanol and water (e.g., 9:1) in a round-bottom flask.[12]

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide pellets (e.g., 3 equivalents).[12]

-

Reaction: Stir the mixture at ambient or elevated temperature and monitor the reaction progress by TLC.

-

Work-up: Upon completion, neutralize the reaction mixture with an acid and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it to yield the crude pyrrolidine, which can be further purified.[12]

Diagram: Deprotection of N-Tosylpyrrolidine

Quantitative Data Summary

The following table summarizes key data related to the synthesis and deprotection of N-tosylpyrrolidines, providing a comparative overview of different methodologies.

| Reaction | Reagents and Conditions | Yield | Reference |

| N-Tosylation | Pyrrolidine, TsCl, Triethylamine, THF | Good to Excellent | [3] |

| Iodocyclization to N-Tosylpyrrolidine | Unsaturated tosylamide, Oxone®, KI, wet Al₂O₃ | Good | [9] |

| Deprotection (Basic) | N-Tosylindole, Cs₂CO₃, THF/MeOH | Quantitative (for activated substrates) | [13] |

| Deprotection (Reductive) | N-Tosylaziridine, Li, cat. DTBB, THF, -78 °C | up to 85% | [14] |

| Deprotection (Reductive) | N-Tosylaziridine, Mg, MeOH, ultrasonic | up to 75% | [14] |

Conclusion

The tosyl group is an indispensable tool in the chemistry of pyrrolidines. Its strong electron-withdrawing and sterically demanding nature profoundly influences the stability, conformation, and reactivity of the pyrrolidine ring. By reducing the nucleophilicity of the nitrogen, enhancing the acidity of α-protons, and providing conformational rigidity, the tosyl group enables a wide range of selective transformations that would be challenging with an unprotected pyrrolidine. Furthermore, its role as a robust protecting group allows for the execution of complex, multi-step syntheses. A thorough understanding of the properties and reactivity of N-tosylpyrrolidines is therefore crucial for researchers and scientists engaged in the design and synthesis of novel pyrrolidine-containing molecules for applications in drug discovery and beyond.

References

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. ResearchGate. [Link]

-

Manoharan, R., & Jeganmohan, M. (2024). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. ResearchGate. [Link]

-

ResearchGate. The results of the conformational analysis. ResearchGate. [Link]

-

Caputo, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6333. [Link]

-

Alva, K., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(52), 9257-9259. [Link]

-

Krasovska, V., et al. (2006). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. ResearchGate. [Link]

-

Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6485-6501. [Link]

-

Silks, L. A., et al. (2018). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Organic Letters, 20(19), 6124-6127. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. [Link]

-

Grokipedia. Tosyl group. Grokipedia. [Link]

-

Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

-

Wikipedia. Tosyl group. Wikipedia. [Link]

-

Fernández, I., et al. (2001). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 66(15), 5205-5208. [Link]

-

Pearson. Between pyrrole and pyrrolidine, which nitrogen would be most nucleophilic? Why?. Pearson. [Link]

-

ResearchGate. Tosylamide Synthesis and Cyclization. ResearchGate. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Koskinen, A. M. P., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(18), 7114-7121. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Gaciba, I., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354-7359. [Link]

-

O'Brien, P., & Childs, A. C. (2002). α-Lithiation-rearrangement of N-toluenesulfonyl aziridines with sec-butyllithium and (-)-sparteine: Opposite sense of asymmetric induction to epoxides. ResearchGate. [Link]

-

Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. [Link]

-

The Journal of Organic Chemistry. (2006). The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. The Journal of Organic Chemistry. [Link]

-

Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 78(10), 1451-1458. [Link]

-

O'Brien, P., et al. (2004). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 126(50), 16277-16285. [Link]

-

O'Brien, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2736. [Link]

-

Knowles, R. R., et al. (2013). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 342(6160), 844-847. [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5961-5969. [Link]

-

Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(18), 7114-7121. [Link]

-

Coldham, I., et al. (2002). Intramolecular Carbolithiation Reactions for the Preparation of 3-alkenylpyrrolidines. Organic & Biomolecular Chemistry, 1(1), 141-147. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. EPFL. [Link]

-

Iván, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

-

Overman, L. E., & Velthuisen, E. J. (2003). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry, 27(1), 58-64. [Link]

Sources

- 1. Tosyl group â Grokipedia [grokipedia.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wpage.unina.it [wpage.unina.it]

- 8. researchgate.net [researchgate.net]

- 9. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

Spectroscopic Profiling of Substituted Iodomethylpyrrolidines: A Comprehensive Technical Guide

Executive Summary

Substituted iodomethylpyrrolidines—most notably N-protected variants like (S)-2-(iodomethyl)pyrrolidine-1-carboxylic acid tert-butyl ester (N-Boc-2-iodomethylpyrrolidine)—are indispensable electrophilic building blocks in organic synthesis. They serve as critical intermediates in the synthesis of complex alkaloids, peptidomimetics, and pharmaceutical active ingredients (APIs) via cross-coupling reactions, alkylations, and radical cyclizations [1].

However, the structural integrity of these intermediates is frequently compromised by incomplete halogenation, competitive elimination, or contamination from reaction byproducts (e.g., triphenylphosphine oxide). As a Senior Application Scientist, I have designed this guide to move beyond basic spectral lists. Here, we will dissect the causality behind the spectroscopic signatures and provide a self-validating experimental protocol to ensure absolute confidence in your structural assignments.

Mechanistic Causality in Synthesis

The most robust method for synthesizing substituted iodomethylpyrrolidines is the Appel-type halogenation of the corresponding prolinol derivative using Iodine ( I2 ), Triphenylphosphine ( PPh3 ), and Imidazole [2].

Why these specific reagents?

-

Triphenylphosphine & Iodine: These react to form an iodophosphonium salt, a highly electrophilic species that activates the primary alcohol of the prolinol.

-

Imidazole (The Causal Choice): Imidazole is selected over stronger amine bases (like triethylamine) because it effectively buffers the hydroiodic acid (HI) generated during the formation of the alkoxyphosphonium intermediate. It does so without inducing premature Boc-deprotection or acting as a competitive nucleophile, which would lead to unwanted side products.

Mechanistic pathway of the Appel-type iodination highlighting the SN2 displacement step.

Spectroscopic Signatures & Causality

When analyzing the spectroscopic data of N-Boc-2-(iodomethyl)pyrrolidine, you must account for two major physical phenomena: Rotameric Isomerism and the Heavy Atom Effect .

Nuclear Magnetic Resonance (NMR)

The Rotamer Effect: The N-Boc group exhibits restricted rotation around the amide C−N bond at room temperature ( 25∘C ). This results in two distinct conformational isomers (rotamers) existing in solution. Consequently, the 1H and 13C NMR spectra will frequently display broadened peaks or a duplicated set of signals for the pyrrolidine ring carbons and the Boc methyls. Analytical Tip: If sharp, single peaks are required for publication, run the NMR at an elevated temperature (e.g., 60∘C in DMSO- d6 ) to achieve fast exchange and coalesce the signals.

The Heavy Atom Effect: In 13C NMR, the most diagnostic signal is the CH2−I carbon. Iodine is a massive, highly polarizable atom. Its diamagnetic shielding effect pushes the adjacent carbon signal significantly upfield to approximately 10–12 ppm [3]. This is a stark contrast to the precursor alcohol's carbinol carbon, which typically resonates at ~65 ppm.

Mass Spectrometry (MS) & Infrared (IR)

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound will show a characteristic [M+Na]+ adduct. Furthermore, the loss of the Boc group ( −100 Da) or the tert-butyl cation ( −56 Da) are common fragmentation pathways. In IR spectroscopy, the disappearance of the broad O−H stretch ( ∼3300 cm−1 ) and the appearance of a strong carbamate C=O stretch ( ∼1690 cm−1 ) validate the transformation.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for (S)-2-(iodomethyl)pyrrolidine-1-carboxylic acid tert-butyl ester in CDCl3 at 298 K .

Table 1: 1H NMR Assignments ( 400 MHz,CDCl3 )

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Notes |

| Boc −CH3 | 1.45 | Singlet (broad) | 9H | Broad due to rotamers. |

| Pyrrolidine C3,C4 | 1.70 – 2.10 | Multiplet | 4H | Ring methylene protons. |

| CH2−I | 3.10 – 3.40 | Multiplet | 2H | Diastereotopic protons; shifted upfield relative to CH2−O . |

| Pyrrolidine C5 | 3.30 – 3.50 | Multiplet | 2H | Adjacent to ring nitrogen. |

| Pyrrolidine C2 | 3.80 – 4.00 | Multiplet | 1H | Chiral center; broad/split due to rotamers. |

Table 2: 13C NMR Assignments ( 100 MHz,CDCl3 )

| Carbon Assignment | Chemical Shift ( δ , ppm) | Causality / Notes |

| CH2−I | 10.5 | Diagnostic: Highly shielded due to the Iodine heavy atom effect. |

| Pyrrolidine C4 | 22.5 | Appears as a doublet of peaks if rotamers are slow-exchanging. |

| Pyrrolidine C3 | 28.5 | Overlaps with Boc methyls. |

| Boc −CH3 | 28.5 | Intense signal. |

| Pyrrolidine C5 | 47.0 | Adjacent to nitrogen. |